Methyl beta-glycyrrhetinate

Description

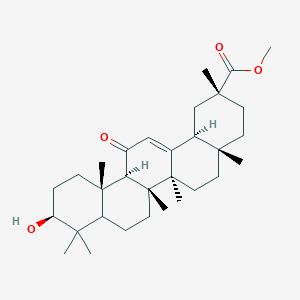

Structure

3D Structure

Properties

CAS No. |

5092-01-3 |

|---|---|

Molecular Formula |

C31H48O4 |

Molecular Weight |

484.7 g/mol |

IUPAC Name |

methyl (2R,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |

InChI |

InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3/t20-,22?,23+,24-,27-,28-,29+,30-,31-/m1/s1 |

InChI Key |

RMIVRCBSQPCSCQ-SFGZHJQGSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OC |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Methyl Beta Glycyrrhetinate Analogues

Semisynthetic Approaches to Glycyrrhetinic Acid Scaffold Modification

The glycyrrhetinic acid (GA) molecule, with its distinctive pentacyclic structure, offers multiple sites for chemical alteration. tandfonline.com Semisynthetic modifications are a cornerstone of creating new derivatives with enhanced or novel biological activities. mdpi.com These modifications often target the hydroxyl group at C-3, the α,β-unsaturated carbonyl function in ring C at C-11, and the carboxyl group at C-30 in ring E. mdpi.com

Esterification at C-30 Carboxyl Group

Esterification of the C-30 carboxyl group of glycyrrhetinic acid is a common strategy to improve its therapeutic efficacy. jst.go.jp This modification can enhance the lipophilicity of the molecule, potentially leading to better cytotoxic activity. jst.go.jpnih.gov For instance, the reaction of glycyrrhetinic acid with methyl iodide in the presence of potassium carbonate yields the methyl ester derivative. nih.gov The synthesis of various esters, including benzyl (B1604629) and ethyl esters, has been reported to result in compounds with improved activity compared to the parent compound. jst.go.jp The size and lipophilic character of the alkyl chain of the esters have been shown to influence the biological activity. nih.gov

For example, a series of C-30 ester derivatives were synthesized, and their cytotoxic activities were evaluated. The benzyl ester derivative demonstrated notable activity. nih.gov The general synthetic route involves the reaction of glycyrrhetinic acid with the corresponding alcohol in the presence of a coupling agent. nih.gov

Table 1: Examples of C-30 Ester Derivatives and their Reported Activities

| Compound | Ester Group | Reported Activity | Reference |

| Benzyl glycyrrhetinate (B1240380) | Benzyl | Improved antitumor activity compared to ethyl glycyrrhetinate | jst.go.jp |

| Methyl glycyrrhetinate | Methyl | Serves as a key intermediate for further derivatization | nih.gov |

| Ethyl glycyrrhetinate | Ethyl | Used as a comparator in activity studies | jst.go.jp |

| Ferulic acid methyl ester conjugate | Ferulic acid methyl ester | Higher cytotoxicity than the corresponding ethyl ester analog | nih.govmdpi.com |

Esterification at C-3 Hydroxyl Group with Amino Acids and Aryl Esters

The C-3 hydroxyl group is another prime target for modification. Esterification at this position with amino acids or aryl esters has been shown to significantly enhance the cytotoxic effects of glycyrrhetinic acid derivatives. tandfonline.commdpi.com The introduction of amino acid moieties can improve selectivity towards tumor cells. nih.gov

A series of GA derivatives with amino acids such as glycine (B1666218) and alanine (B10760859) have been prepared. tandfonline.com These compounds demonstrated cytotoxic effects against various cancer cell lines. tandfonline.com The synthesis typically involves the reaction of the GA derivative with a protected amino acid, followed by deprotection. researchgate.net For instance, N-Boc protected amino acids can be coupled to the C-3 hydroxyl group using coupling agents like EDCI and DMAP, followed by deprotection with trifluoroacetic acid. researchgate.net

Simultaneous esterification at both the C-3 hydroxyl group and the C-30 carboxyl group has also been explored, leading to derivatives with increased antitumor activity. mdpi.com For example, derivatives with an amino acid at C-3 and an isopropyl group at C-30 have shown potent cytotoxic effects. tandfonline.com

Table 2: Examples of C-3 Ester Derivatives and their Reported Activities

| Compound | C-3 Ester Group | C-30 Modification | Reported Activity (IC50) | Reference |

| Compound 76 | β-alanine | Isopropyl ester | 1.3 µM (A2780 ovarian cancer) | tandfonline.com |

| Compound 46 | Alanyloxy | Carboxyl | 1.83 - 3.42 µM | mdpi.com |

| Compound 24 | Glycine | i-Propyl ester | Most active in a series against 15 human tumor cell lines | nih.gov |

| L-isoleucine conjugate | L-isoleucine | Methyl ester | High activity | espublisher.com |

Introduction of Heterocyclic Rings Conjugated with Alpha,Beta-Unsaturated Ketone in Ring A

A notable strategy to enhance the biological activity of glycyrrhetinic acid involves the introduction of heterocyclic rings conjugated with an α,β-unsaturated ketone in ring A. mdpi.comnih.gov This modification has been shown to produce potent derivatives with significant antiproliferative activity. mdpi.comdntb.gov.ua

The synthesis of these analogs often begins with the oxidation of the C-3 hydroxyl group to a ketone. mdpi.com Subsequent reaction with various reagents can lead to the formation of a fused heterocyclic ring system. For example, the introduction of imidazole (B134444), methyl-imidazole, and triazole rings has been explored. mdpi.com One of the most active derivatives in a study featured an imidazole ring conjugated to an α,β-unsaturated ketone in ring A. uc.pt

Table 3: Examples of Ring A-Modified Heterocyclic Derivatives

| Compound | Heterocyclic Ring | Key Structural Feature | Reported Activity (IC50) | Reference |

| Compound 10 | Imidazole | α,β-unsaturated ketone in ring A | 1.1 µM (Jurkat cells) | mdpi.comnih.govdntb.gov.ua |

| Compound 37 | Five-membered fused heterocycle | Fused at C-2 and C-3 | 5.19 - 11.72 µM | nih.gov |

Cleavage of Ring A and Coupling with Amino Acid Moieties

The cleavage of ring A of the glycyrrhetinic acid scaffold, followed by coupling with amino acid moieties, represents a more drastic but effective modification strategy. nih.gov This approach has yielded novel derivatives with enhanced and selective cytotoxicity against cancer cells. nih.govresearchgate.net

The synthesis starts with the oxidation of the C-3 hydroxyl group of methyl glycyrrhetinate to a 3-keto derivative. nih.gov Treatment with m-chloroperbenzoic acid (m-CPBA) can lead to a lactone, which is then opened using an acid catalyst like p-toluenesulfonic acid (p-TSA) to yield a seco-acid. nih.gov This cleaved intermediate can then be coupled with various amino acid methyl esters. nih.gov Further deprotection of the carboxyl group of the amino acid chain can be achieved by alkaline hydrolysis. nih.gov

Table 4: Examples of A-Ring Cleaved Derivatives Coupled with Amino Acids

| Compound | Amino Acid Moiety | Key Structural Feature | Reported Activity (IC50) | Reference |

| Compound 17 | Alanine methyl ester | Cleaved A-ring, reduced C-ring | 6.1 µM (Jurkat cells) | nih.govresearchgate.net |

| Compound 16 | Alanine methyl ester | Cleaved A-ring | More potent than the glycine analog | uc.pt |

Introduction of Cyano Substituents

The introduction of a cyano group, particularly at the C-2 position to form a 2-cyano-1-en-3-one functionality on ring A, is a well-established method for significantly enhancing the cytotoxic activity of triterpenoid (B12794562) acids, including glycyrrhetinic acid derivatives. mdpi.comaacrjournals.orgmdpi.com These derivatives have shown potent antiproliferative effects in various cancer cell lines. mdpi.commdpi.com

The synthesis of these cyano-derivatives often involves the modification of the A-ring to create an enone system, followed by the introduction of the cyano group. researchgate.net The combination of a cyano-enone moiety in the A-ring with esterification at the C-30 carboxyl group has been found to be particularly effective in improving cytotoxic activity. researchgate.net

Table 5: Examples of Cyano-Substituted Glycyrrhetinic Acid Derivatives

| Compound | Key Structural Features | Reported Activity | Reference |

| α-CDODA-Me | 2-cyano-3,11-dioxo-18α-olean-1,12-dien-30-oate | Enhanced cytotoxicity and PPARγ agonist activity | aacrjournals.org |

| β-CDODA-Me | 2-cyano-3,11-dioxo-18β-olean-1,12-dien-30-oate | More potent anti-proliferative activity on bladder and pancreatic cancer cells than the free acid | mdpi.com |

| Compound 9b | N-(2-cyano-3,11-dioxoolean-1,12-dien-30-yl)-4-piperidyl piperidine | Two-fold more potent than CDODO-Me-11 | mdpi.com |

Synthesis of A-Seco-Derivatives

The synthesis of A-seco-derivatives involves the cleavage of the A-ring of the triterpenoid scaffold. tandfonline.com This modification can lead to compounds with interesting biological profiles. For instance, pseudo seco GA derivatives have demonstrated significant cytotoxic effects. tandfonline.com

The synthesis of these derivatives can be achieved through various methods, including ozonolysis of exomethylene-substituted derivatives. researchgate.net For example, 2,3-seco-aldehydonitriles have been synthesized from 3-oxo-18bH-glycyrrhetinic acid methyl ester. researchgate.net These A-seco compounds can serve as platforms for further derivatization, such as the formation of amides. researchgate.net

Table 6: Examples of A-Seco-Derivatives

| Compound | Structural Class | Reported Activity (IC50) | Reference |

| Compound 50 | Pseudo seco GA derivative | 2.34 µM (NTUB1 bladder cancer cells) | tandfonline.com |

| Compound 52 | Pseudo seco GA derivative | 3.3 µM (NTUB1 bladder cancer cells) | tandfonline.com |

| 2,3-seco-1-cyano-19beta,28-epoxy-18alpha-olean-3-oic acid | 2,3-seco-triterpenic acid | Stimulates humoral immunity | researchgate.net |

Glycosidation of Methyl Glycyrrhetinate

The introduction of sugar moieties to the methyl beta-glycyrrhetinate scaffold, a process known as glycosidation, represents a significant strategy for the chemical modification of this triterpenoid. This derivatization is pursued to enhance the pharmacological and biological properties of the parent compound, as the addition of glycosyl groups can modulate factors such as solubility and bioavailability. researchgate.net Chemical glycosylation of methyl glycyrrhetinate typically involves the reaction of the C-3 hydroxyl group with an activated sugar donor in the presence of a promoter. researchgate.nettandfonline.com

A variety of glycosyl donors have been employed in the synthesis of methyl glycyrrhetinate glycosides, including peracetylated glycosyl halides and sugar trichloroacetimidates. tandfonline.commdpi.com The choice of donor and the reaction conditions are critical for controlling the stereoselectivity of the newly formed glycosidic bond, with a preference often for the β-anomer to mimic naturally occurring glycosides.

Promoters are essential for activating the glycosyl donor and facilitating the nucleophilic attack by the hydroxyl group of methyl glycyrrhetinate. Common promoters include silver salts, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), and Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf). mdpi.comjst.go.jpnih.gov For instance, the use of TMSOTf as a promoter at low temperatures has been reported for the synthesis of monodesmosidic glycyrrhetinic acid-glycosides. researchgate.net Another effective promoter is silver zeolite, which has been utilized in the coupling of various glycosyl bromide donors to triterpene aglycons, including methyl glycyrrhetinate, to produce β-linked glycosides in good yields. researchgate.net

The synthesis of these glycosylated derivatives often requires a multi-step process involving the protection of the hydroxyl groups on the sugar moiety, typically with acetyl or benzoyl groups, followed by the glycosylation reaction and subsequent deprotection to yield the final product. tandfonline.comnih.gov For example, glucose and galactose have been introduced at the C-3 hydroxyl group of methyl glycyrrhetinate after protecting the sugar's hydroxyls with benzoyl groups and activating the anomeric position as a bromide. tandfonline.comnih.gov

Researchers have successfully synthesized a range of methyl glycyrrhetinate glycosides, including those with monosaccharide units like glucose and galactose, as well as more complex disaccharides. tandfonline.comnih.gov Stepwise glycosidation has been employed to construct derivatives bearing β-(1→2)-linked disaccharides. nih.gov This involves an initial glycosidation of methyl glycyrrhetinate, followed by deprotection of a specific hydroxyl group on the newly introduced sugar, and a second glycosidation at that position. nih.gov

The following table summarizes key research findings on the glycosidation of methyl glycyrrhetinate, detailing the reactants, reaction conditions, and outcomes of the syntheses.

Table 1: Synthesis of Methyl beta-Glycyrrhetinate Glycosides

| Glycosyl Donor | Aglycone | Promoter/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide | Methyl glycyrrhetinate | Silver carbonate, Dichloromethane | Methyl 3-O-(2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl)-18β-glycyrrhetinate | Not specified | tandfonline.comnih.gov |

| 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl bromide | Methyl glycyrrhetinate | Silver carbonate, Dichloromethane | Methyl 3-O-(2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl)-18β-glycyrrhetinate | Not specified | tandfonline.comnih.gov |

| Sugar trichloroacetimidate | Methyl glycyrrhetinate | TMSOTf, Dichloromethane, -70°C to 25°C, 2h | GA glycoside structural analogues 60–66 | Not specified | mdpi.com |

| 2-O-trichloroacetyl-β-D-pyranosyl chlorides (9 and 10) | Methyl glycyrrhetinate (5) | Not specified | β- and α-monoglycosides (12 and 13, and 15 and 16) | Not specified | nih.gov |

| Methyl 2,3,4-tri-O-acetyl-α-D-glucuronatopyranosyl bromide (19) | Monoglycoside alcohols (13, 15, 17) | AgOTf, Dry CH2Cl2 | α-diglycosides (20, 22, 24) and enol α-glycosides (21, 23, 25) | Not specified | jst.go.jpnih.gov |

| Acetylated methyl glucopyranosyluronate bromide | Methyl glycyrrhetinate | Silver zeolite | 3-O-β-D-Glucuronide derivative | Good | researchgate.net |

| Acetylated glucosyl bromide | Methyl glycyrrhetinate | Silver zeolite | 3-O-β-D-Glucosyl derivative | Good | researchgate.net |

| Acetylated galactosyl bromide | Methyl glycyrrhetinate | Silver zeolite | 3-O-β-D-Galactosyl derivative | Good | researchgate.net |

| Acetylated cellobiosyl bromide | Methyl glycyrrhetinate | Silver zeolite | 3-O-β-D-Cellobiosyl derivative | Good | researchgate.net |

Advanced Analytical Techniques for Structural Elucidation and Mechanistic Insights in Methyl Beta Glycyrrhetinate Research

Spectroscopic Characterization Methods

Spectroscopy is the cornerstone of molecular structure elucidation. For a complex molecule like Methyl beta-glycyrrhetinate, a combination of infrared, mass, and nuclear magnetic resonance spectroscopy is employed to piece together its structural puzzle.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Methyl beta-glycyrrhetinate is characterized by absorption bands corresponding to its key structural features. The presence of a hydroxyl group (-OH), an α,β-unsaturated ketone in the C-ring, and a methyl ester group at C-30 gives rise to distinct vibrational frequencies.

The primary absorptions are found in several key regions of the spectrum:

O-H Stretching: A broad absorption band is typically observed in the region of 3500-3200 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretching: Absorptions due to the stretching of carbon-hydrogen bonds in the alkane-like steroid skeleton appear just below 3000 cm⁻¹. vscht.cz

Carbonyl (C=O) Stretching: This region is particularly informative. Two distinct, strong, and sharp absorption peaks are expected. The α,β-unsaturated ketone at the C-11 position typically absorbs at a lower wavenumber, around 1660-1685 cm⁻¹, due to conjugation. The ester carbonyl at the C-30 position absorbs at a higher frequency, generally in the 1725-1740 cm⁻¹ range. libretexts.org

C=C Stretching: The carbon-carbon double bond in the C-ring, conjugated with the ketone, shows a stretching vibration in the 1600-1620 cm⁻¹ region.

C-O Stretching: The stretching vibrations for the C-O bonds of the ester and alcohol functionalities are found in the fingerprint region, typically between 1320-1000 cm⁻¹. vscht.cz

Table 1: Characteristic Infrared Absorption Frequencies for Methyl beta-Glycyrrhetinate

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H Stretch | 3500 - 3200 (broad) |

| Ester | C=O Stretch | 1740 - 1725 (strong, sharp) |

| Ketone (α,β-unsaturated) | C=O Stretch | 1685 - 1660 (strong, sharp) |

| Alkene | C=C Stretch | 1620 - 1600 |

| Ester/Alcohol | C-O Stretch | 1320 - 1000 |

| Alkane | C-H Stretch | 3000 - 2850 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and the deduction of its structural components. The molecular formula for Methyl beta-glycyrrhetinate is C₃₁H₄₈O₄, corresponding to a molecular weight of approximately 484.7 g/mol . nih.gov

Under electron impact (EI) ionization, the molecule undergoes fragmentation, producing a characteristic pattern. The molecular ion peak (M⁺) at m/z 484 is expected. Key fragmentation pathways for triterpenoids like Methyl beta-glycyrrhetinate often involve a characteristic retro-Diels-Alder (RDA) reaction in the C-ring. This cleavage is a diagnostic tool for identifying the oleanane (B1240867) skeleton. Other common fragmentations include the loss of the methyl ester group and various small neutral molecules. libretexts.org

Common fragmentation patterns include:

Loss of a Methyl Radical: A peak at m/z 469 [M-15]⁺, corresponding to the loss of a methyl group (•CH₃).

Loss of a Methoxy (B1213986) Group: A peak at m/z 453 [M-31]⁺, from the loss of the •OCH₃ radical from the ester.

Loss of the Methoxycarbonyl Group: A peak at m/z 425 [M-59]⁺, resulting from the cleavage of the entire •COOCH₃ group.

Retro-Diels-Alder Fragmentation: The cleavage of the C-ring can lead to a characteristic fragment ion, helping to confirm the pentacyclic triterpenoid (B12794562) structure.

Table 2: Predicted Mass Spectrometry Fragments for Methyl beta-Glycyrrhetinate

| m/z Value | Ion Formula | Description |

|---|---|---|

| 484 | [C₃₁H₄₈O₄]⁺ | Molecular Ion (M⁺) |

| 469 | [C₃₀H₄₅O₄]⁺ | Loss of a methyl radical (•CH₃) |

| 453 | [C₃₀H₄₅O₃]⁺ | Loss of a methoxy radical (•OCH₃) |

| 425 | [C₂₉H₄₅O₂]⁺ | Loss of the methoxycarbonyl group (•COOCH₃) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of Methyl beta-glycyrrhetinate.

¹H NMR: The proton NMR spectrum displays signals for each unique proton in the molecule. Key identifiable signals include:

Olefinic Proton: The single proton on the C-12 double bond (H-12) appears as a singlet downfield, typically around δ 5.7-5.8 ppm. aacrjournals.org

Ester Methyl Protons: The three protons of the methyl ester group (-OCH₃) resonate as a sharp singlet, characteristically found around δ 3.7 ppm. aacrjournals.org

Carbinol Proton: The proton on the carbon bearing the hydroxyl group (H-3) appears as a multiplet (doublet of doublets) around δ 3.2 ppm.

Methyl Protons: The seven tertiary methyl groups on the triterpenoid skeleton appear as sharp singlets in the upfield region of the spectrum, typically between δ 0.8 and 1.4 ppm. aacrjournals.org

¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom. With proton decoupling, each signal appears as a singlet, and their chemical shifts are indicative of their chemical environment. bhu.ac.in

Carbonyl Carbons: The ketone carbon at C-11 is found significantly downfield, around δ 200.0 ppm. The ester carbonyl at C-30 appears around δ 176-179 ppm. iosrphr.org

Olefinic Carbons: The sp²-hybridized carbons of the double bond, C-12 and C-13, resonate around δ 128 ppm and δ 170 ppm, respectively. iosrphr.org

Carbinol Carbon: The C-3 carbon attached to the hydroxyl group typically appears around δ 78-79 ppm.

Ester Methyl Carbon: The carbon of the methyl ester group is found around δ 52 ppm.

Aliphatic Carbons: The numerous sp³-hybridized carbons of the steroid-like skeleton and the seven methyl groups resonate in the upfield region from approximately δ 15 to 60 ppm. iosrphr.org

Table 3: Selected ¹H and ¹³C NMR Chemical Shift Assignments for Methyl beta-Glycyrrhetinate (in CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) iosrphr.org |

|---|---|---|

| 3 | ~3.2 (dd) | 78.8 |

| 11 | - | 200.1 |

| 12 | ~5.7 (s) | 128.5 |

| 13 | - | 169.8 |

| 23 | ~1.1 (s) | 28.5 |

| 24 | ~0.8 (s) | 15.6 |

| 25 | ~0.9 (s) | 16.4 |

| 26 | ~1.1 (s) | 18.7 |

| 27 | ~1.4 (s) | 23.4 |

| 28 | ~0.8 (s) | 28.5 |

| 29 | ~1.2 (s) | 26.5 |

| 30 | - | 178.9 |

| 30-OCH₃ | ~3.7 (s) | 51.9 |

Note: ¹H NMR values are predicted based on data for similar derivatives. ¹³C values are from studies on the parent acid, with C-30 and the ester methyl being specific to the methyl ester.

Electron Interaction and Transfer Studies

Beyond static structural analysis, understanding the electronic behavior of Methyl beta-glycyrrhetinate is crucial, particularly its ability to accept electrons. This property is investigated using specialized techniques that probe the formation and fate of radical species. Studies on the closely related parent compound, glycyrrhetinic acid (GA), provide direct and valuable insights into the reactivity expected for its methyl ester. aip.orgnih.gov

Chemical Induced Dynamic Nuclear Polarization (CIDNP)

Chemical Induced Dynamic Nuclear Polarization (CIDNP) is a sophisticated NMR technique used to study radical reactions. It detects non-Boltzmann nuclear spin state populations that arise in the products of radical pair recombination, which manifest as strongly enhanced absorption or emission signals in the NMR spectrum. aip.org

In studies involving glycyrrhetinic acid (GA), CIDNP experiments have been used to unequivocally demonstrate its ability to scavenge solvated electrons. aip.orgresearchgate.net In these experiments, a photosensitizer is used to generate solvated electrons, which are then captured by GA molecules. The appearance of polarized signals for the GA protons is direct evidence of the formation of a transient GA radical-anion. aip.org

The key findings from CIDNP studies on GA, which are applicable to Methyl beta-glycyrrhetinate, are:

Electron Scavenging: The molecule effectively captures solvated electrons to form a primary radical-anion.

Radical Formation: Two types of radicals are typically formed: the initial radical-anion from electron capture, and a subsequent ketyl-type neutral radical formed upon protonation of the radical-anion, likely at the C-11 keto group. aip.org These studies provide mechanistic proof of the electron-accepting capabilities of the glycyrrhetinate (B1240380) skeleton.

Dissociative Electron Attachment (DEA) Spectroscopy

Dissociative Electron Attachment (DEA) is a gas-phase technique that provides insights into the interaction of low-energy electrons (0-15 eV) with isolated molecules. In a DEA experiment, a molecule captures a free electron to form a transient negative ion (TNI), which can then dissociate into a stable anion and one or more neutral fragments. aip.org

DEA studies on glycyrrhetinic acid (GA) and its analogues have shown that these molecules are highly efficient at capturing electrons, even at very low energies. aip.orgnih.gov The experiments revealed that GA is a better electron acceptor than molecular oxygen under gas-phase conditions. This high electron affinity is attributed to the α,β-unsaturated ketone system in the C-ring, which can effectively stabilize an additional electron.

The primary dissociation channel observed upon electron attachment is the loss of a hydrogen atom, leading to the formation of the [M-H]⁻ anion. This process indicates that the transient molecular anion is sufficiently stable to survive long enough for a C-H bond to break, rather than simply re-ejecting the electron. These findings from DEA spectroscopy complement the solution-phase CIDNP results, confirming the intrinsic ability of the glycyrrhetinate structure to interact favorably with electrons. aip.org

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the structural elucidation of complex natural products like methyl beta-glycyrrhetinate, providing definitive insights into its stereochemistry, conformation, and intermolecular interactions in the solid state. The resulting structural data are crucial for understanding structure-activity relationships and for the rational design of new derivatives with enhanced biological activities.

Detailed research into the derivatives of glycyrrhetinic acid has utilized single-crystal X-ray diffraction to confirm molecular structures. nih.gov For instance, the structure of a cyano-enone derivative of methyl glycyrrhetinate was elucidated using this technique. nih.gov The analysis of a colorless crystal of this derivative provided a comprehensive set of crystallographic data, which unambiguously confirmed its molecular architecture. nih.gov

The crystallographic data obtained from such studies offer a foundational understanding of the molecule's spatial configuration. This information is critical for interpreting its chemical reactivity and biological interactions.

Crystallographic Data for a Methyl Glycyrrhetinate Derivative

The following table summarizes the single-crystal X-ray diffraction data for a cyano-enone derivative of methyl glycyrrhetinate. nih.gov

| Parameter | Value |

| Compound | Cyano-enone from methyl glycyrrhetinate |

| Molecular Formula | C₃₂H₄₃NO₄ |

| Molecular Weight | 505 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| Unit Cell Dimensions | |

| a | 7.282 (4) Å |

| b | 12.262 (8) Å |

| c | 16.173 (10) Å |

| β | 94.57° (1) |

| Volume (V) | 1440.00 (6) ų |

| Z | 2 |

| Calculated Density (D_c) | 1.162 g/cm³ |

| R1 | 0.0494 |

| wR2 | 0.1230 |

| Goodness-of-fit (GOF) | 1.019 |

Data sourced from a study on chemical modifications of natural triterpenes. nih.gov

These detailed findings from X-ray diffraction analysis provide an exact model of the molecular structure, which is fundamental for advanced research in medicinal chemistry and drug development involving methyl beta-glycyrrhetinate and its analogues.

Molecular and Cellular Mechanisms of Action of Methyl Beta Glycyrrhetinate and Its Derivatives

Anti-inflammatory Mechanistic Pathways

Methyl beta-glycyrrhetinate, a derivative of glycyrrhetinic acid, exerts its anti-inflammatory effects through a complex interplay of molecular and cellular mechanisms. These involve the modulation of various signaling pathways that are crucial in the inflammatory response.

Modulation of Inflammatory Cytokine and Mediator Production

Methyl beta-glycyrrhetinate and its related compounds have been shown to significantly reduce the production of pro-inflammatory cytokines and mediators. Research has demonstrated that these compounds can suppress the expression and release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This inhibitory action is crucial in mitigating the inflammatory cascade. nih.govnih.gov

Furthermore, the expression of enzymes responsible for the synthesis of inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), is also downregulated by these compounds. By inhibiting COX-2, the production of prostaglandins, which are key mediators of inflammation and pain, is reduced. nih.govmdpi.comnih.govresearchgate.net Similarly, the inhibition of iNOS leads to a decrease in the production of NO, a molecule that plays a complex role in inflammation. nih.govmdpi.comnih.govresearchgate.net

Table 1: Effect of Glycyrrhetinic Acid Derivatives on Inflammatory Mediators

Compound Cell Line Stimulant Mediator Effect Reference Glycyrrhetinic Acid SW982 IL-1β IL-6, IL-8, MMP-1 Significant inhibition of expression nih.gov Glycyrrhetinic Acid RAW264.7 LPS NO, PGE2 Inhibition of production nih.gov 18β-Glycyrrhetinic Acid Human Macrophages HMGB1 COX-2 Prevention of expression mdpi.com

Regulation of MAPK/NF-κB Signaling Pathway Components

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central to the inflammatory process. Methyl beta-glycyrrhetinate and its derivatives have been found to modulate these pathways at multiple levels. researchgate.net

These compounds can inhibit the phosphorylation of key MAPK proteins, including p38 and c-Jun N-terminal kinase (JNK). nih.gov The activation of these kinases is a critical step in the upstream signaling that leads to the activation of NF-κB.

The NF-κB pathway is a primary target of these anti-inflammatory compounds. nih.gov They have been shown to inhibit the phosphorylation of the p65 subunit of NF-κB. mdpi.commdpi.comnih.gov This phosphorylation is a crucial step for the translocation of NF-κB into the nucleus, where it can induce the transcription of pro-inflammatory genes. nih.gov

Furthermore, the upstream regulation of NF-κB is also affected. These compounds can inhibit the phosphorylation of IκB kinase alpha (IKK-α) and the inhibitor of kappa B alpha (IκB-α). nih.govnih.govresearchgate.net The phosphorylation and subsequent degradation of IκB-α are necessary for the release and activation of NF-κB. researchgate.netcellsignal.com By preventing these steps, Methyl beta-glycyrrhetinate and its derivatives effectively block the activation of the NF-κB pathway.

Table 2: Modulation of MAPK/NF-κB Signaling by Glycyrrhetinic Acid Derivatives

Compound Cell Line Stimulant Target Effect Reference Glycyrrhetinic Acid HepG2 PMA p-IKKα/β, p-JNK, p-p38 Inhibition of phosphorylation nih.gov Glycyrrhetinic Acid SW982 IL-1β p-p65 Decreased phosphorylation nih.gov Compound 6d (Mollugin derivative) HeLa TNF-α p-p65 Inhibition of phosphorylation nih.gov

Activation of PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. youtube.commdpi.comnih.gov Interestingly, glycyrrhetinic acid has been shown to activate this pathway, which can contribute to its therapeutic effects. nih.gov

Activation of the PI3K/Akt pathway can lead to the downstream phosphorylation of various targets, including glycogen (B147801) synthase kinase 3 beta (GSK3β). This activation has been linked to the reversal of insulin (B600854) resistance. nih.gov The precise mechanisms by which Methyl beta-glycyrrhetinate and its derivatives activate this pathway are still under investigation, but it represents an important aspect of their biological activity.

Activation of Nrf2/HO-1 Signaling Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a key cellular defense mechanism against oxidative stress and inflammation. nih.govnih.govmdpi.com Glycyrrhetinic acid and its derivatives have been found to activate this protective pathway.

These compounds can promote the nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to their transcription. One of the most important of these target genes is HO-1. nih.govnih.govmdpi.com

The induction of HO-1 expression leads to the production of biliverdin, which is subsequently converted to bilirubin, a potent antioxidant. nih.gov This increase in antioxidant capacity helps to mitigate the oxidative stress that often accompanies inflammation.

Toll-Like Receptor 4 (TLR4) Antagonism

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govnih.gov Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. nih.govnih.gov

Some natural products have been identified as TLR4 antagonists, and there is evidence to suggest that glycyrrhetinic acid derivatives may also act in this manner. nih.govnih.govmdpi.com By antagonizing TLR4, these compounds can prevent the initiation of the inflammatory response triggered by bacterial endotoxins.

Inhibition of High Mobility Group Box 1 (HMGB1)

High Mobility Group Box 1 (HMGB1) is a nuclear protein that can be released into the extracellular space during cell death or activation. nih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.net Extracellular HMGB1 acts as a damage-associated molecular pattern (DAMP) and a pro-inflammatory cytokine. nih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.net

Glycyrrhizin (B1671929), a precursor to glycyrrhetinic acid, has been shown to directly bind to HMGB1. nih.govresearchgate.net This binding interaction inhibits the chemoattractant and mitogenic activities of HMGB1. nih.gov By sequestering extracellular HMGB1, glycyrrhizin and its derivatives can prevent the protein from interacting with its receptors, such as TLR4 and the receptor for advanced glycation endproducts (RAGE), thereby blocking downstream pro-inflammatory signaling. semanticscholar.orgresearchgate.net

Modulation of Interferon Secretion

Methyl beta-glycyrrhetinate and its derivatives can influence the secretion of interferons (IFNs), which are critical signaling proteins in the innate immune response to pathogens. IFNs play a key role in activating and regulating both innate and adaptive immunity. They achieve this by modulating the expression of a network of genes known as IFN-stimulated genes (ISGs). These genes are involved in various cellular processes, including metabolism, growth regulation, endoplasmic reticulum (ER) stress, and apoptosis. The modulation of interferon secretion is a key aspect of the immunomodulatory effects of certain compounds. For instance, interferon-beta (IFNβ) can rapidly alter the expression of numerous cellular microRNAs, some of which have predicted targets within viral genomic RNA. This suggests a mechanism where IFNs utilize cellular miRNAs to combat viral infections. Furth nih.govermore, IFNs can influence immune cell function, such as enhancing the production of IFNγ by T cells, which is a hallmark of many autoimmune diseases.

mdpi.com4.1.8. STING Inhibition and Downstream Signaling (TBK1, IRF3)

The stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosp semanticscholar.orgyoutube.comhorylated IRF3 then translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.

Meth youtube.comyl beta-glycyrrhetinate derivatives have been investigated for their ability to inhibit the STING signaling pathway. This inhibition can occur at different levels. Some compounds may directly interfere with STING activation or its oligomerization, which is a critical step for downstream signaling. By pr biorxiv.orgeventing STING activation, these compounds can effectively block the subsequent recruitment and activation of TBK1 and IRF3. This semanticscholar.orgbiorxiv.orgnih.govleads to a reduction in the production of type I interferons, thereby modulating the inflammatory response. The inhibition of the STING pathway represents a potential therapeutic strategy for managing inflammatory conditions where this pathway is overactivated.

Apoptosis and Anti-proliferative Mechanistic Pathways

Induction of Cell Cycle Arrest

Methyl beta-glycyrrhetinate and its derivatives have been shown to exert anti-proliferative effects by inducing cell cycle arrest in various cancer cell lines. This arrest prevents cancer cells from proceeding through the cell cycle, ultimately inhibiting their growth and proliferation. The specific phase of the cell cycle at which the arrest occurs can vary depending on the compound and the cell type. For example, some derivatives have been observed to cause cell cycle arrest at the G2/M phase. This researchgate.netmdpi.comis often accompanied by a decrease in the levels of key regulatory proteins of this phase, such as cyclin B1 and cyclin-dependent kinase 1 (CDK1). Anoth mdpi.comer study reported that methyl-beta-cyclodextrin, a related compound, induced cell cycle arrest by reducing the population of cells in the S phase and concomitantly decreasing the expression of cyclin A and D. In so nih.govme instances, cell cycle arrest can also occur at the sub-G1 phase, which is often indicative of apoptosis.

brieflands.comTable 1: Effect of Methyl beta-Glycyrrhetinate Derivatives on Cell Cycle Progression

| Cell Line | Compound | Effect on Cell Cycle | Key Molecular Changes |

|---|---|---|---|

| PC-3, C4-2B | MMAEp | G2/M arrest | - |

| THP-1 | Janerin | G2/M arrest | Decreased CDK1/Cyclin-B complex |

| Raw264.7 | Methyl-beta-cyclodextrin | S phase reduction | Decreased cyclin A and D expression |

| MCF-7 | AM-GA | Sub-G1 phase arrest | - |

Activation of Mitochondrial Apoptosis Pathway (e.g., Mitochondrial Membrane Potential, Cytochrome C Release, Caspase Activation)

The mitochondrial, or intrinsic, pathway of apoptosis is a key mechanism through which methyl beta-glycyrrhetinate derivatives induce cancer cell death. This pathway is initiated by various cellular stresses and converges on the mitochondria. A cri nih.govtical event in this process is the disruption of the mitochondrial membrane potential (Δψm). Follo nih.govwing this depolarization, the mitochondrial outer membrane becomes permeabilized, leading to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.

Once nih.govcellsignal.com in the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1) and dATP to form a complex known as the apoptosome. This nih.govcomplex then recruits and activates an initiator caspase, caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving various cellular substrates. The a nih.govmdpi.comctivation of caspases is a hallmark of apoptosis and is a critical step in the execution phase of this programmed cell death process.

nih.gov4.2.3. Modulation of Apoptotic and Anti-apoptotic Proteins (e.g., FOXO3, BCL2L11, Bim, FLIP, Bcl-2, Bax, p53)

The commitment to mitochondrial apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bid, Bim, Puma, Noxa). The b cellsignal.comnih.govalance between these opposing factions determines the cell's fate. Methyl beta-glycyrrhetinate derivatives can shift this balance in favor of apoptosis by modulating the expression levels of these proteins.

A common mechanism observed is the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This brieflands.comnih.govalteration in the Bcl-2/Bax ratio leads to increased mitochondrial outer membrane permeabilization. Furth nih.govermore, some derivatives have been shown to increase the expression of other pro-apoptotic proteins such as Bak and Puma. The t mdpi.commdpi.comumor suppressor protein p53 also plays a crucial role in this process. Activation of p53 can lead to the transcriptional upregulation of pro-apoptotic Bcl-2 family members, further promoting apoptosis. For i brieflands.comcellsignal.comnstance, some glycyrrhetinic acid derivatives have been shown to activate p53, leading to a decrease in Bcl-2 and an increase in Bax expression.

brieflands.comTable 2: Modulation of Apoptotic and Anti-apoptotic Proteins by Methyl beta-Glycyrrhetinate Derivatives

| Cell Line | Compound | Upregulated Pro-Apoptotic Proteins | Downregulated Anti-Apoptotic Proteins |

|---|---|---|---|

| K562 | AEGA | Bax | Bcl-2 |

| MCF-7 | AM-GA | Bax | Bcl-2 |

| MCF7, H1650 | Methyl-donors | Bak, Bax | Mcl-1, Bcl-2 |

| Panc-1 | Methyl-donors | Bak, Puma, Caspase-9 | - |

Induction of Endoplasmic Reticulum Stress Pathway

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis, folding, and modification. A variety of physiological and pathological conditions can disrupt ER function, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. Pancr nih.goveatic β-cells, due to their high capacity for insulin synthesis and secretion, are particularly susceptible to ER stress. In re biorxiv.orgsponse to ER stress, cells activate a signaling network called the unfolded protein response (UPR). The UPR aims to restore ER homeostasis by reducing protein synthesis, increasing the protein folding capacity, and promoting the degradation of misfolded proteins. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.

Some nih.gov studies suggest that certain compounds can induce or aggravate ER stress. For example, the accumulation of metabolic intermediates like phosphatidyl-N-monomethylethanolamine has been shown to provoke the UPR. While nih.govfrontiersin.org direct evidence for methyl beta-glycyrrhetinate inducing ER stress is still emerging, its impact on cellular processes that can lead to ER stress, such as alterations in lipid metabolism and induction of oxidative stress, suggests a potential role in activating this pathway. The induction of ER stress can contribute to the pro-apoptotic effects of a compound, as chronic ER stress is a known trigger for apoptosis.

Modulation of Early Growth Response-1 (Egr-1), Nonsteroidal Anti-inflammatory Drug-Activated Gene-1 (NAG-1), and Activating Transcription Factor-3 (ATF3)

Methyl beta-glycyrrhetinate, a derivative of glycyrrhetinic acid, is involved in the complex regulation of gene expression related to cellular stress and inflammatory responses. Its mechanisms include the modulation of key transcription factors such as Early Growth Response-1 (Egr-1), Nonsteroidal Anti-inflammatory Drug-Activated Gene-1 (NAG-1), and Activating Transcription Factor-3 (ATF3). Egr-1 is a zinc-finger transcription factor that plays a critical role in the G0/G1 transition of the cell cycle and is induced by nerve growth factors. dntb.gov.ua ATF3 is associated with stress resilience responses, with studies showing its mRNA levels increase in response to cellular stress, contributing to protective mechanisms. mdpi.com The interplay between these transcription factors is crucial for orchestrating cellular responses to various stimuli, including inflammation and oxidative stress. While the direct modulation by Methyl beta-glycyrrhetinate is a subject of ongoing research, its parent compounds are known to influence these pathways, suggesting a potential role in regulating the expression of genes controlled by these critical transcription factors.

Antioxidant Mechanistic Pathways

Methyl beta-glycyrrhetinate and its related compounds exhibit significant antioxidant properties through a variety of mechanistic pathways. These pathways collectively contribute to the cellular defense against oxidative stress, which is implicated in a wide range of diseases.

Upregulation of Endogenous Antioxidant Enzymes (e.g., Glutathione (B108866) Peroxidase (GPx), Superoxide (B77818) Dismutase (SOD), Catalase (CAT))

Beyond direct scavenging, these compounds can bolster the cell's own defense systems by upregulating endogenous antioxidant enzymes. nih.gov The balance between key enzymes like Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT) is considered more critical for antioxidant defense than the activity of any single enzyme. nih.gov SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water by CAT and GPx. nih.govnih.gov Studies have shown that the activities of these enzymes can be influenced by various factors and that their coordinated action is crucial for maintaining cellular redox homeostasis. madbarn.comresearchgate.net By enhancing the activity of this enzymatic network, glycyrrhetinate (B1240380) derivatives help to efficiently neutralize a broad spectrum of ROS.

Inhibition of Lipid Peroxidation

Cell membranes, rich in polyunsaturated fatty acids, are particularly vulnerable to oxidative damage through a process called lipid peroxidation. mdpi.com This chain reaction can lead to the degradation of biological membranes and the formation of reactive secondary products, such as 4-hydroxynonenal (B163490) (4-HNE), which can cause further cellular damage. unibo.itnih.gov Methyl beta-glycyrrhetinate and related compounds can inhibit lipid peroxidation. nih.govmdpi.com This protective effect can be attributed to their ability to scavenge the free radicals that initiate the peroxidation chain or to stabilize membranes, thereby reducing their susceptibility to oxidative attack. mdpi.comresearchgate.net

Protection of Mitochondrial Function Under Oxidative Stress

Mitochondria are both a major source of cellular ROS and a primary target of oxidative damage. mdpi.com Oxidative stress can impair mitochondrial function, leading to reduced ATP production and the initiation of cell death pathways. nih.govspringermedizin.de Glycyrrhetinic acid and its derivatives have been shown to protect mitochondrial function under conditions of oxidative stress. nih.govnih.gov This protection involves preserving the mitochondrial membrane potential, reducing ROS production within the mitochondria, and preventing the release of pro-apoptotic factors like cytochrome c. nih.govspringermedizin.de By safeguarding mitochondrial integrity, these compounds help maintain cellular energy production and prevent the activation of mitochondria-mediated cell death. nih.govnih.gov

Enzyme and Receptor Modulation Mechanisms

The biological activities of Methyl beta-glycyrrhetinate extend to the modulation of various enzymes and cellular receptors. Enzymes are crucial for facilitating a vast array of biochemical reactions, and their activity can be regulated by modifier molecules. ucr.edugoogle.com For instance, glycyrrhetinic acid can be produced through the enzymatic hydrolysis of glycyrrhizine by beta-glucuronidase. google.com

In terms of receptor modulation, related compounds have been shown to interact with N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neuronal function. nih.govucsf.edu Some molecules can inhibit NMDA receptor responses, an effect that is reversible and not dependent on voltage. nih.gov This modulation of receptor activity highlights a pathway through which glycyrrhetinate derivatives may exert effects on the nervous system, independent of their antioxidant and anti-inflammatory actions.

Interactive Data Table: Summary of Mechanistic Actions

Below is a summary of the key molecular and cellular mechanisms discussed in this article. You can sort the table by clicking on the headers.

| Section | Mechanism | Key Molecular Targets/Processes | Primary Outcome |

| 4.2.5 | Transcription Factor Modulation | Egr-1, NAG-1, ATF3 | Regulation of stress and inflammatory gene expression |

| 4.3.1 | ROS Scavenging | Reactive Oxygen Species (ROS), Free Radicals | Direct neutralization of damaging oxidative molecules |

| 4.3.2 | Antioxidant Enzyme Upregulation | GPx, SOD, CAT | Enhancement of endogenous cellular antioxidant defenses |

| 4.3.3 | Lipid Peroxidation Inhibition | Polyunsaturated fatty acids in cell membranes | Prevention of membrane damage and formation of toxic byproducts |

| 4.3.4 | Mitochondrial Protection | Mitochondrial membrane potential, ATP production | Maintenance of cellular energy and prevention of apoptosis |

| 4.4 | Enzyme & Receptor Modulation | Beta-glucuronidase, NMDA Receptors | Alteration of metabolic pathways and neuronal signaling |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target. nih.gov The fusion of indole (B1671886) and N-phenylpyrazole heterocycles to the glycyrrhetinic acid (GA) skeleton has been shown to yield potent PTP1B inhibitors. patsnap.com These derivatives exhibit inhibitory concentrations (IC50) ranging from 2.5 to 10.1 µM, which is a significant enhancement compared to the parent compound, GA (IC50 = 62.0 µM). patsnap.com

The structure-activity relationship of these derivatives indicates that the nature of the substituent group plays a crucial role in their inhibitory potency. For instance, indole-GA derivatives featuring electronegative and hydrogen bond acceptor groups demonstrate improved inhibitory activity against PTP1B. patsnap.com In contrast, N-phenylpyrazole-GA derivatives with bulky hydrophobic groups show a positive impact on their potency. patsnap.com Notably, the incorporation of trifluoromethyl groups has been found to significantly enhance the inhibitory effect in both series of derivatives. patsnap.com

| Compound/Derivative | Target | IC50 Value (µM) |

| Glycyrrhetinic acid (GA) | PTP1B | 62.0 |

| Indole-GA derivatives | PTP1B | 2.5 - 10.1 |

| N-phenylpyrazole-GA derivatives | PTP1B | 2.5 - 10.1 |

| Methoxy (B1213986) substituted N-phenylpyrazole-GA | PTP1B | 4.8 |

| Methyl substituted N-phenylpyrazole-GA | PTP1B | 4.8 |

| Trifluoromethyl substituted N-phenylpyrazole-GA | PTP1B | 4.4 |

This table presents the half-maximal inhibitory concentration (IC50) values of Glycyrrhetinic acid and its derivatives against Protein Tyrosine Phosphatase 1B (PTP1B).

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are therapeutic agents that delay the absorption of carbohydrates from the small intestine, playing a role in managing postprandial blood glucose levels. nih.govnih.gov Research has demonstrated that methyl glycyrrhetinate glycosides exhibit significant α-glucosidase inhibitory activity. mdpi.com

In one study, the carboxyl group of glycyrrhetinic acid was methylated, and monosaccharides such as glucose and galactose were introduced at the hydroxyl group. mdpi.com The resulting compounds, along with glycyrrhetinic acid, methyl glycyrrhetinate, and glycyrrhizic acid, were evaluated for their inhibitory effects on α-glucosidase. All tested compounds displayed notable inhibitory activity, acting as non-competitive inhibitors. mdpi.comnih.gov The chemical modification of glycyrrhetinic acid, including changes to the carboxyl and hydroxyl groups and the type of monosaccharide introduced, was found to influence the bioactivity of the resulting derivatives. mdpi.comnih.gov

| Compound | Target | IC50 Value (mM) |

| Methyl glycyrrhetinate (Compound 1) | α-glucosidase | 0.465 |

| Glycyrrhetinic acid (Compound 2) | α-glucosidase | 1.352 |

| Methyl glycyrrhetinate-glucose derivative (Compound 7) | α-glucosidase | 0.759 |

| Methyl glycyrrhetinate-galactose derivative (Compound 12) | α-glucosidase | 0.687 |

| Glycyrrhizic acid (GL) | α-glucosidase | 2.085 |

| Acarbose (B1664774) (Positive Control) | α-glucosidase | 0.035 |

This table displays the half-maximal inhibitory concentration (IC50) values of methyl glycyrrhetinate and its derivatives against α-glucosidase, with acarbose as a positive control. nih.gov

Phospholipase A2 Inhibition

Phospholipase A2 (PLA2) enzymes are involved in a variety of physiological processes, including inflammation. Glycyrrhizin, a precursor to glycyrrhetinic acid, has been shown to inhibit PLA2-induced permeability changes in liposome (B1194612) membranes. This inhibitory effect is partly attributed to the physical state of the liposome membrane substrate. Furthermore, glycyrrhizin has been observed to inhibit collagen-induced platelet aggregation in a concentration-dependent manner, which may also contribute to its inhibitory action on PLA2.

Thromboxane (B8750289) Synthase Inhibition

Thromboxane synthase is an enzyme involved in the synthesis of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. nih.gov The bioactive component of licorice, 18β-glycyrrhetinic acid (18β-GA), has been shown to suppress cell proliferation in non-small cell lung cancer cells by inhibiting the expression and activity of thromboxane synthase. Western blot analysis has confirmed that 18β-GA inhibits the protein expression of thromboxane synthase in a dose- and time-dependent manner.

11beta-Hydroxysteroid Dehydrogenase (11beta-HSD) Inhibition

11beta-Hydroxysteroid dehydrogenase (11beta-HSD) enzymes regulate the local availability of active glucocorticoids. Specifically, 11beta-HSD1 converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for metabolic diseases. Derivatives of 18β-glycyrrhetinic acid (18β-GA) have been synthesized and evaluated for their inhibitory activity against 11beta-HSD1.

Modifications at the 11-position and on the side chain of 18β-GA have yielded derivatives with potent inhibitory effects on human microsomal 11beta-HSD1. For instance, certain 11-modified derivatives exhibited IC50 values of 400 nM and 1100 nM. Side chain modified derivatives also showed inhibition in the low micromolar range. Interestingly, the stereoisomer 18α-glycyrrhetinic acid selectively inhibits 11beta-HSD1, whereas 18β-GA preferentially inhibits the 11beta-HSD2 isoform.

| Derivative Type | Target | IC50 Value (nM) |

| 11-modified 18β-GA derivative 2 | human 11β-HSD1 | 400 |

| 11-modified 18β-GA derivative 3 | human 11β-HSD1 | 1100 |

| Side chain modified 18β-GA derivatives 4 & 5 | human 11β-HSD1 | Low micromolar range |

This table presents the half-maximal inhibitory concentration (IC50) values of 18β-glycyrrhetinic acid derivatives against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis and insulin sensitivity. Certain derivatives of glycyrrhetinic acid have been identified as selective PPARγ agonists. Specifically, 2-cyano substituted analogues, such as methyl 2-cyano-3,11-dioxo-18beta-olean-1,12-dien-30-oate (β-CDODA-Me) and its 18alpha-isomer (α-CDODA-Me), have demonstrated PPARγ agonist activity. The introduction of the 2-cyano group into the pentacyclic ring system was found to be essential for this activity. These compounds have been shown to induce the expression of pro-apoptotic proteins like caveolin-1 (B1176169) and Krüppel-like factor-4 (KLF-4) through receptor-dependent pathways in colon cancer cells.

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. Consequently, BACE1 is a major therapeutic target. Research has identified 18β-glycyrrhetinic acid as a potent inhibitor of BACE1. In one study, it demonstrated an IC50 value of 8.93 ± 0.69 µM, showing more potent activity than the positive control, quercetin (B1663063) (IC50 = 20.18 ± 0.79 µM). Kinetic studies revealed that 18β-glycyrrhetinic acid acts as a competitive inhibitor of BACE1.

| Compound | Target | IC50 Value (µM) | Inhibition Type |

| 18β-glycyrrhetinic acid | BACE1 | 8.93 ± 0.69 | Competitive |

| Glycyrrhizin | BACE1 | 20.12 ± 1.87 | Non-competitive |

| 18α-glycyrrhetinic acid | BACE1 | 104.35 ± 2.84 | - |

| Quercetin (Positive Control) | BACE1 | 20.18 ± 0.79 | - |

This table shows the half-maximal inhibitory concentration (IC50) values and inhibition type of glycyrrhetinic acid isomers and glycyrrhizin against Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1).

Targeting Adenine (B156593) Deaminase (Ade)

Adenosine (B11128) deaminase (ADA) is a critical enzyme in purine (B94841) metabolism that catalyzes the conversion of adenosine to inosine. nih.govpatsnap.com Its activity regulates the concentration of adenosine, a nucleoside that modulates a wide array of physiological processes, including immune responses. patsnap.com While various compounds have been identified as ADA inhibitors, the direct interaction of methyl beta-glycyrrhetinate or its primary metabolite, 18β-glycyrrhetinic acid, with adenine deaminase is not extensively documented in scientific literature. Therefore, the targeting of adenine deaminase is not currently established as a primary mechanism of action for this compound.

Inhibition of F0F1-type ATP Synthase

The F0F1-ATP synthase is a multi-subunit enzyme complex located in the inner mitochondrial membrane responsible for the majority of cellular ATP production. wikipedia.orgyoutube.com This molecular motor harnesses the energy from a proton gradient to synthesize ATP from ADP and inorganic phosphate (B84403) (Pi). wikipedia.orgyoutube.com Inhibition of this complex disrupts cellular energy homeostasis. Research indicates that 18β-glycyrrhetinic acid (GA) impairs mitochondrial functions primarily by downregulating mitochondrial functional proteins. nih.gov Studies have demonstrated that GA and its derivatives can inhibit cellular ATP production, with some derivatives showing even higher inhibitory potency than the parent compound. nih.gov This impairment of mitochondrial energy supplies suggests that the F0F1-ATP synthase complex is a potential target, as its inhibition would directly lead to decreased ATP synthesis. nih.gov

Glucocorticoid Receptor Activation

Methyl beta-glycyrrhetinate and its parent compound, 18β-glycyrrhetinic acid, can modulate glucocorticoid signaling through at least two distinct mechanisms. The first is an indirect activation pathway. Glycyrrhetinic acid is a known inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), the enzyme responsible for converting active cortisol into inactive cortisone. endocrine-abstracts.orgmdpi.com By inhibiting this enzyme, particularly 11β-HSD type 2, the local concentration and half-life of cortisol are increased, leading to enhanced activation of glucocorticoid receptors in tissues like the kidney.

The second mechanism involves direct interaction with the receptor. Studies have shown that glycyrrhetinic acid can bind directly to glucocorticoid receptors, although with a significantly lower affinity compared to endogenous ligands or synthetic glucocorticoids like dexamethasone. This binding suggests that at sufficient concentrations, the compound may elicit a direct, albeit weak, glucocorticoid-like effect.

Gene Expression Regulation

Differential Gene Expression for Cytokines and Chemokines

Derivatives of methyl beta-glycyrrhetinate have demonstrated significant immunomodulatory effects by altering the gene expression of key signaling molecules such as cytokines and chemokines. frontiersin.orgnih.gov These molecules are crucial for orchestrating inflammatory responses and immune cell trafficking. nih.gov Research has shown that 18β-glycyrrhetinic acid can suppress the expression of pro-inflammatory cytokines. In studies using lipopolysaccharide (LPS)-stimulated macrophage cell models, 18β-GA treatment resulted in a dose-dependent decrease in the mRNA levels of Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). nih.gov Furthermore, glycyrrhizin, the precursor to glycyrrhetinic acid, has been shown to subdue the virus-induced production of chemokines such as CXCL10 and CCL5. nih.gov This modulation of cytokine and chemokine gene expression is a key mechanism behind the anti-inflammatory properties of these compounds.

Table 1: Effect of Glycyrrhetinic Acid and its Precursor on Cytokine/Chemokine Gene Expression

| Compound | Target Gene | Effect on Expression | Cell/Model System |

|---|---|---|---|

| 18β-Glycyrrhetinic Acid | IL-6 | Downregulation | LPS-stimulated RAW264.7 Macrophages nih.gov |

| 18β-Glycyrrhetinic Acid | IL-1β | Downregulation | LPS-stimulated RAW264.7 Macrophages nih.gov |

| Glycyrrhizin | CXCL10 | Downregulation | H5N1-infected cells nih.gov |

| Glycyrrhizin | CCL5 | Downregulation | H5N1-infected cells nih.gov |

Regulation of Proliferation Markers (e.g., ki67)

The Ki-67 protein is a well-established marker of cellular proliferation, with its expression being strictly associated with active phases of the cell cycle. nih.gov It is widely used in pathology to assess the growth fraction of cell populations. Recent studies have demonstrated that 18β-glycyrrhetinic acid can directly influence the expression of this key proliferation marker. In a study involving TNF-α-stimulated human rheumatoid arthritis synovial cells (MH7A), treatment with 18β-glycyrrhetinic acid led to a dose-dependent decrease in the mRNA level of Ki-67. nih.gov This finding indicates that the compound can exert anti-proliferative effects by transcriptionally repressing genes essential for cell division.

Modulation of Cell Death and Survival Genes

Apoptosis, or programmed cell death, is a tightly regulated process controlled by a balance between pro-apoptotic and anti-apoptotic proteins, notably from the Bcl-2 family. frontiersin.org Members like Bax promote apoptosis, while Bcl-2 inhibits it. frontiersin.orgnih.gov The ratio of Bax to Bcl-2 is often a critical determinant of a cell's fate. frontiersin.org Glycyrrhizic acid, which is metabolized to glycyrrhetinic acid, has been shown to modulate the expression of these key apoptosis-regulating genes. In a rat model of hepatotoxicity where pro-apoptotic Bax expression was significantly increased and anti-apoptotic Bcl-2 expression was diminished, treatment with glycyrrhizic acid effectively reversed these changes. nih.govnih.gov The administration of the compound led to a decrease in Bax expression and an enhancement of Bcl-2 expression, thereby attenuating apoptosis. nih.govnih.gov This ability to modulate the genetic machinery of cell death and survival is a significant component of its mechanism of action.

Table 2: Modulation of Apoptosis-Related Gene Expression by Glycyrrhizic Acid

| Gene | Function | Effect of Toxin | Effect of Glycyrrhizic Acid Treatment |

|---|---|---|---|

| Bax | Pro-Apoptotic | Increased Expression nih.govnih.gov | Decreased Expression nih.govnih.gov |

| Bcl-2 | Anti-Apoptotic | Decreased Expression nih.govnih.gov | Increased Expression nih.govnih.gov |

Table of Compounds

| Compound Name |

|---|

| Methyl beta-glycyrrhetinate |

| 18β-glycyrrhetinic acid (GA) |

| Glycyrrhizin (Glycyrrhizic Acid) |

| Adenosine |

| Inosine |

| ATP (Adenosine triphosphate) |

| ADP (Adenosine diphosphate) |

| Cortisol |

| Cortisone |

| Dexamethasone |

| Interleukin-6 (IL-6) |

| Interleukin-1β (IL-1β) |

| CXCL10 |

| CCL5 |

| Bax |

PPARγ-Dependent Gene Activation (e.g., Caveolin-1, Krüppel-Like Factor-4 (KLF-4))

While direct studies on methyl beta-glycyrrhetinate are limited, the broader class of glycyrrhetinic acid derivatives are known to interact with PPARγ, a key nuclear receptor that regulates gene expression involved in various cellular processes. The activation of PPARγ can, in turn, influence the expression of downstream target genes such as Caveolin-1 and Krüppel-Like Factor-4 (KLF-4).

Caveolin-1:

Caveolin-1 is a principal structural component of caveolae, which are specialized invaginations of the plasma membrane involved in signal transduction and cellular transport. The relationship between PPARγ activation and Caveolin-1 expression is complex and appears to be cell-type specific. In some contexts, PPARγ agonists have been shown to upregulate Caveolin-1 expression. Activation of PPARγ can lead to an antiproliferative and proapoptotic phenotype in a Caveolin-1-dependent manner. nih.govnih.gov For instance, in pulmonary arterial smooth muscle cells, the activation of PPARγ by synthetic agonists has been demonstrated to inhibit hypoxia-induced proliferation through a mechanism that is both targeted by and dependent on Caveolin-1. nih.govnih.gov

Conversely, in other cellular environments, PPARγ activation has been reported to downregulate Caveolin-1. This highlights the context-dependent nature of PPARγ-mediated gene regulation. The activation of PPARγ and its subsequent influence on Caveolin-1 expression are implicated in the modulation of cellular signaling cascades, including those involving mitogen-activated protein kinases (MAPKs). nih.gov

Krüppel-Like Factor-4 (KLF-4):

Krüppel-Like Factor-4 (KLF-4) is a zinc-finger transcription factor that plays a critical role in cell cycle regulation, differentiation, and apoptosis. nih.gov The interplay between PPARγ and KLF-4 is significant in vascular smooth muscle cell (VSMC) biology. Studies have shown that PPARγ agonists can increase KLF-4 protein levels in a PPARγ-dependent manner. nih.gov This effect is not due to an increase in KLF-4 gene transcription but rather through the enhancement of KLF-4 protein stability by reducing its ubiquitination. nih.gov This stabilization of KLF-4 is linked to the activation of the Akt signaling pathway. nih.gov

The table below summarizes the PPARγ-dependent effects on Caveolin-1 and KLF-4 based on studies with PPARγ agonists.

| Gene | Effect of PPARγ Activation | Cellular Context Example | Associated Signaling Pathway |

| Caveolin-1 | Can be upregulated or downregulated | Pulmonary Arterial Smooth Muscle Cells | Mitogen-Activated Protein Kinases (MAPKs) |

| KLF-4 | Increased protein stability | Vascular Smooth Muscle Cells | Akt Signaling |

Regulation of TMPRSS2 Expression

Transmembrane Protease, Serine 2 (TMPRSS2) is a cell surface protease that is critically involved in the entry of various respiratory viruses, including influenza viruses and coronaviruses, into host cells. Glycyrrhetinic acid and its derivatives have been identified as regulators of TMPRSS2 expression. nih.gov

Research indicates that glycyrrhetinic acid can directly inhibit the expression of TMPRSS2. nih.gov This reduction in TMPRSS2 levels can, in turn, affect the expression of Angiotensin-Converting Enzyme 2 (ACE2), another key protein for viral entry. nih.gov Molecular docking studies have further supported the interaction between glycyrrhetinic acid and TMPRSS2, with a calculated binding energy suggesting a favorable interaction. nanobioletters.com Specifically, glycyrrhetinic acid has been shown to form hydrogen bonds with key residues of the TMPRSS2 protein, such as Ser441. nanobioletters.com

The regulation of TMPRSS2 expression by glycyrrhetinic acid derivatives represents a significant antiviral mechanism. By reducing the availability of this essential protease, these compounds can impede the viral entry process.

The following table outlines the key findings regarding the regulation of TMPRSS2 by glycyrrhetinic acid.

| Compound | Effect on TMPRSS2 | Proposed Mechanism | Key Interaction |

| Glycyrrhetinic Acid | Inhibition of expression | Direct interaction and regulation of gene expression | Hydrogen bonding with Ser441 |

Structure Activity Relationship Sar Studies of Methyl Beta Glycyrrhetinate Derivatives

Influence of Esterification Site and Moiety on Biological Activities

Esterification of the carboxylic acid at the C-30 position and the hydroxyl group at the C-3 position of the glycyrrhetinate (B1240380) scaffold has been a key strategy to modulate its biological profile. The nature of the ester moiety and its location significantly influence the compound's potency and spectrum of activity.

Research has demonstrated that the introduction of different ester groups can lead to derivatives with notable antiproliferative activity. For instance, various esters of glycyrrhetinic acid have been synthesized and evaluated for their effects on cancer cell lines. espublisher.comespublisher.com One study reported that a synthesized ester of glycyrrhetinic acid exhibited a 44.8% inhibition of HeLa cell growth at a concentration of 100 µl/ml. espublisher.comespublisher.com The size and lipophilic character of the alkyl chain of the esters at the C-30 position have been shown to correlate with cytotoxic activity, with a decrease in the IC50 value observed with increasing size and lipophilicity of the alkyl chain. nih.gov Among a series of C-30 ester derivatives, the benzyl (B1604629) ester demonstrated the most potent activity. nih.gov These findings underscore the importance of the ester group in enhancing the cytotoxic potential of the parent compound.

The following table summarizes the antiproliferative activity of a representative glycyrrhetinic acid ester:

| Compound | Cell Line | Concentration | % Inhibition |

| Glycyrrhetinic acid ester | HeLa | 100 µl/ml | 44.8% |

Data sourced from Engineered Science Publisher. espublisher.comespublisher.com

Impact of Heterocyclic Ring Conjugation on Ring A Modifications

The modification of Ring A of the glycyrrhetinate core, particularly through the conjugation of heterocyclic rings, has emerged as a fruitful avenue for the development of potent bioactive molecules. The introduction of these moieties can significantly alter the electronic and steric properties of the molecule, leading to enhanced interactions with biological targets.

A variety of heterocyclic systems have been incorporated into the glycyrrhetinate scaffold, resulting in derivatives with a broad spectrum of cytotoxic activities against various cancer cell lines. mdpi.com For example, the introduction of a thiazole (B1198619) heterocycle at the C-3 position yielded a compound with significant activity against K562 leukemia cells, exhibiting an IC50 value of 8.86 ± 0.93 µM. mdpi.com Furthermore, derivatives featuring a 3-substituted phenyl ring have shown that the presence of electron-withdrawing substituents on this ring can augment the anti-proliferative activity against HeLa and CT26 cells. mdpi.com

The table below presents the cytotoxic activity of selected heterocyclic derivatives of glycyrrhetinic acid:

| Compound | Modification | Cell Line | IC50 (µM) |

| Thiazole derivative | Thiazole at C-3 | K562 | 8.86 ± 0.93 |

| Phenyl derivative | Phenyl at C-3 | HeLa | 9.89 ± 0.86 |

| Phenyl derivative | Phenyl at C-3 | CT26 | 4.54 ± 0.37 |

Data sourced from MDPI. mdpi.com

Effect of Amino Acid Linkages on Biological Potency

The conjugation of amino acids to the methyl beta-glycyrrhetinate backbone represents another effective strategy to enhance its pharmacological properties, particularly its antitumor activity. The introduction of amino acid moieties can improve the solubility and bioavailability of the parent compound and facilitate its interaction with biological targets.

Role of Stereochemistry at C-18

The stereochemical configuration at the C-18 position of the glycyrrhetinate skeleton is a critical determinant of its biological activity. The two primary stereoisomers, 18α-glycyrrhetinic acid and 18β-glycyrrhetinic acid, exhibit distinct pharmacological profiles, highlighting the importance of the three-dimensional arrangement of the D and E rings.

Comparative studies on the anti-inflammatory activities of these stereoisomers have revealed that 18α-glycyrrhetinic acid is more active than its 18β counterpart in carrageenan-induced edema in mice. researchgate.net The difference in activity is attributed to the stereochemical structure of the D/E trans conformation in the 18α-isomer. researchgate.net Further investigations in adrenalectomized rats showed that 18α-GA maintained its anti-granulomatous action, whereas the effect of 18β-GA was abolished, suggesting different mechanisms of action. researchgate.net Both isomers, however, were found to inhibit the 5β-reduction of testosterone (B1683101) and cortisol, which is a mechanism to inhibit the inactivation of endogenous glucocorticoids. researchgate.net

Significance of Sugar Moieties and Glycosidic Linkages

Glycosylation, the attachment of sugar moieties, is a well-established method for modifying the properties of natural products, and methyl beta-glycyrrhetinate is no exception. The introduction of sugar units can influence the solubility, bioavailability, and target specificity of the molecule, often leading to enhanced biological activity.

The synthesis of glycyrrhetinic acid glycoside analogues has been explored as a means to improve its antitumor potential. nih.gov Inspired by the observation that introducing an extra hydrophilic sugar moiety into other triterpenoids could increase their cytotoxicity, researchers have prepared various glycosylated derivatives of methyl glycyrrhetinate. nih.gov These studies have shown that the nature of the sugar, as well as the type of glycosidic linkage, can have a profound impact on the cytotoxic profile of the resulting compounds.

Importance of C-3 Hydroxyl Group Modifications

The hydroxyl group at the C-3 position of the glycyrrhetinate ring system is a prime site for chemical modification, and alterations at this position have been shown to be crucial for a range of biological activities. These modifications can range from simple acylation to the introduction of more complex functionalities.

A series of 18β-glycyrrhetinic acid derivatives were synthesized and evaluated as anti-inflammatory agents, with many of these modifications occurring at the C-3 position. researchgate.net The resulting derivatives demonstrated superior anti-inflammatory activity compared to the parent compound, with some even exceeding the potency of standard drugs like prednisolone (B192156) and indomethacin. researchgate.net These findings highlight the C-3 position as a key pharmacophore for anti-inflammatory activity.

Influence of Halogenated Substituents

The introduction of halogen atoms into the structure of methyl beta-glycyrrhetinate derivatives is a strategic approach to modulate their electronic properties and lipophilicity, which in turn can influence their biological activity. The nature and position of the halogen substituent can have a significant impact on the potency and selectivity of the compounds.

Studies have shown that the incorporation of electron-withdrawing groups, particularly fluorine, on a 3-phenyl moiety of a glycyrrhetinic acid derivative can lead to stronger anti-proliferative effects. mdpi.com For instance, a derivative with a fluorine-substituted phenyl ring exhibited potent inhibitory activity against HeLa and CT26 cancer cell lines. mdpi.com It has also been observed that the introduction of halogen atoms into the benzene (B151609) ring of phenyl 1,2,3-triazole derivatives of glycyrrhetinic acid can increase their cytotoxicity. globinmed.com These results suggest that halogenation is a valuable tool for enhancing the anticancer potential of this class of compounds.

The table below shows the cytotoxic activity of a halogenated glycyrrhetinic acid derivative:

| Compound | Modification | Cell Line | IC50 (µM) |

| Fluorinated phenyl derivative | Fluorine on 3-phenyl moiety | HeLa | 9.89 ± 0.86 |

| Fluorinated phenyl derivative | Fluorine on 3-phenyl moiety | CT26 | 4.54 ± 0.37 |

Data sourced from MDPI. mdpi.com

Effects of Cyano Group Introduction

The introduction of a cyano (C≡N) group, particularly as part of a cyano-enone moiety in the A-ring of methyl beta-glycyrrhetinate derivatives, has been a strategic modification to enhance biological activity, most notably antiproliferative and cytotoxic effects. Research has shown that this structural alteration significantly potentiates the compound's efficacy against various cancer cell lines.

The presence of the electron-withdrawing cyano group in conjugation with a ketone (an enone system) on the A-ring appears to be crucial for this enhanced activity. This functional group arrangement is believed to increase the reactivity of the molecule, potentially through mechanisms such as Michael addition, allowing for covalent interactions with biological targets like key enzymes or proteins within cancer cells.